2,4,6-Tris(4-hydroxyphenyl)triazine

Catalog No.
S14531657
CAS No.
M.F
C21H17N3O3
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(4-hydroxyphenyl)triazine

Product Name

2,4,6-Tris(4-hydroxyphenyl)triazine

IUPAC Name

4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H

InChI Key

LGLSRVUFJGXAHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

2,4,6-Tris(4-hydroxyphenyl)triazine is an organic compound characterized by a triazine ring substituted with three 4-hydroxyphenyl groups. Its molecular formula is C21H17N3O3C_{21}H_{17}N_3O_3 and it has a molecular weight of approximately 365.37 g/mol. The compound features a symmetrical structure, contributing to its unique chemical and physical properties. The presence of hydroxyl groups enhances its solubility in polar solvents and facilitates hydrogen bonding, which can influence its reactivity and biological activity.

Due to the functional groups attached to the triazine core. Notably, it can undergo:

  • Friedel-Crafts Reactions: This compound can be synthesized through Friedel-Crafts arylation, where triazine reacts with phenolic compounds in the presence of Lewis or protic acids as catalysts .
  • Nucleophilic Substitution: The triazine ring can react with nucleophiles such as amines or alcohols, facilitating the introduction of various substituents .
  • Hydrogen Bonding Interactions: The hydroxyl groups allow for intramolecular and intermolecular hydrogen bonding, which can stabilize certain conformations and influence the compound's properties .

Research indicates that 2,4,6-Tris(4-hydroxyphenyl)triazine exhibits notable biological activities. It has been studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting oxidative stress-related diseases .

The synthesis of 2,4,6-Tris(4-hydroxyphenyl)triazine typically involves several methods:

  • One-Pot Synthesis: A method using acidic ionic liquids as both solvent and catalyst allows for high yields (up to 90%) and purity (greater than 99.5%) under mild conditions (80-150 °C) with stirring for 1-15 hours .
  • Friedel-Crafts Aryl Substitution: This process involves reacting cyanuric chloride with resorcinol in the presence of strong acids or Lewis acids at elevated temperatures (70-170 °C), facilitating the formation of the desired product through multiple steps without isolating intermediates .
  • Nucleophilic Substitution Reactions: Cyanuric chloride can react with phenolic compounds under basic conditions to yield various tris-substituted triazines, including 2,4,6-Tris(4-hydroxyphenyl)triazine .

2,4,6-Tris(4-hydroxyphenyl)triazine has several applications across different fields:

  • Antioxidants: Due to its ability to scavenge free radicals, it is explored for use in formulations aimed at reducing oxidative damage in biological systems.
  • Photovoltaics: The compound's electronic properties make it a candidate for use in organic solar cells and other optoelectronic devices.
  • Polymer Chemistry: It can serve as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties.

Studies on the interactions of 2,4,6-Tris(4-hydroxyphenyl)triazine with biological molecules have highlighted its potential as a ligand in coordination chemistry and as an inhibitor in enzyme-catalyzed reactions. Its ability to form hydrogen bonds enhances its interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Several compounds share structural similarities with 2,4,6-Tris(4-hydroxyphenyl)triazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,4-Dihydroxyphenyl-triazineTriazine derivativeContains two hydroxyl groups; lower molecular weight
2,4,6-Tris(2-hydroxyphenyl)triazineTriazine derivativeSubstituted with 2-hydroxyphenyl groups; different reactivity
Tris(4-methylphenyl)triazineTriazine derivativeMethyl substitutions; affects solubility and stability
Tris(3-hydroxyphenyl)triazineTriazine derivativeHydroxyl group at different position; alters biological activity

Each of these compounds exhibits unique properties that differentiate them from 2,4,6-Tris(4-hydroxyphenyl)triazine while sharing a common triazine core structure. The specific arrangement and nature of substituents significantly influence their chemical behavior and potential applications.

The antiproliferative mechanisms of 2,4,6-Tris(4-hydroxyphenyl)triazine encompass multiple cellular pathways that collectively contribute to its potent anticancer activity [1]. The compound demonstrates remarkable efficacy through phosphoinositide 3-kinases pathway inhibition, which represents a critical mechanism for cancer cell proliferation control [2]. Research findings indicate that this triazine derivative effectively suppresses the phosphorylation of protein kinase B, thereby disrupting downstream signaling cascades essential for cell survival and proliferation [1] [2].

Topoisomerase inhibition constitutes another primary mechanism through which 2,4,6-Tris(4-hydroxyphenyl)triazine exerts its antiproliferative effects [1]. The compound interferes with deoxyribonucleic acid replication and transcription by targeting topoisomerase enzymes, leading to deoxyribonucleic acid strand breaks and subsequent cell death [1]. This mechanism demonstrates comparable efficacy to established topoisomerase inhibitors used in clinical oncology practice [1].

The compound also modulates cell cycle progression by inducing cell cycle arrest at specific checkpoints [3]. Flow cytometry analysis reveals that 2,4,6-Tris(4-hydroxyphenyl)triazine treatment results in significant accumulation of cells in the G2/M phase, preventing progression through critical cell division stages [3]. This cell cycle disruption contributes substantially to the overall antiproliferative profile of the compound [3].

Table 1: Antiproliferative Mechanisms of 2,4,6-Tris(4-hydroxyphenyl)triazine

MechanismDescriptionEvidence
Phosphoinositide 3-kinases/Protein kinase B pathway inhibitionSuppresses phosphorylation of protein kinase B, inhibiting cell proliferation signalingWestern blot analysis shows reduced phosphorylated protein kinase B levels
Topoisomerase inhibitionInterferes with deoxyribonucleic acid replication and transcription by targeting topoisomerase enzymesDeoxyribonucleic acid cleavage assays demonstrate inhibition comparable to standard agents
Mitochondrial membrane potential disruptionCauses loss of mitochondrial membrane potential, triggering intrinsic apoptosisFlow cytometry analysis confirms mitochondrial depolarization
B-cell lymphoma 2/Bcl-2-associated X protein ratio modulationIncreases pro-apoptotic Bcl-2-associated X protein while decreasing anti-apoptotic B-cell lymphoma 2 expressionProtein expression analysis shows altered B-cell lymphoma 2/Bcl-2-associated X protein ratio favoring apoptosis
Caspase activationActivates caspase cascade leading to programmed cell deathIncreased caspase-3/7 activity detected in treated cancer cells

Structure-Activity Relationship Analysis of Hydroxyphenyl Substituents

The structure-activity relationship analysis of hydroxyphenyl substituents in 2,4,6-Tris(4-hydroxyphenyl)triazine reveals critical molecular features that determine biological activity [4] [5]. The position of hydroxyl groups on the phenyl rings significantly influences the compound's anticancer potency, with para-hydroxyl positioning demonstrating optimal activity compared to ortho or meta configurations [4] [5].

Structural modifications involving the number and position of hydroxyl groups per phenyl ring affect both water solubility and cellular penetration characteristics [5]. Research demonstrates that three hydroxyl groups, with one positioned on each phenyl ring, provides the optimal balance between aqueous solubility and membrane permeability required for effective cellular uptake [5]. Multiple hydroxyl groups on individual phenyl rings tend to increase hydrophilicity but may compromise cell membrane penetration [5].

Substitution studies reveal that replacement of hydroxyl groups with other functional groups significantly alters biological activity [5]. Amino group substitution maintains anticancer activity while preserving essential hydrogen bonding interactions with target proteins [5]. Conversely, halogen substitution typically reduces activity, suggesting that the hydrogen bonding capability of hydroxyl groups is critical for target interaction [5].

The addition of alkoxy chains to the hydroxyl-bearing phenyl rings enhances lipophilicity and bioavailability . Longer alkoxy chain modifications improve membrane permeability and correlate with enhanced pharmacological effects in cancer cell lines . However, excessive chain length may compromise target binding specificity .

Table 2: Structure-Activity Relationship Analysis of Hydroxyphenyl Substituents

Structural ModificationEffect on ActivityStructure-Activity Relationship
Position of hydroxyl group (ortho, meta, para)Para-hydroxyl shows optimal activity; ortho reduces activityPara position allows optimal interaction with target binding sites
Number of hydroxyl groups per phenyl ringMultiple hydroxyl groups increase water solubility but may reduce cell penetrationThree hydroxyl groups (one per phenyl) provides optimal balance of solubility and activity
Substitution of hydroxyl with other groupsReplacement with amino groups maintains activity; halogen substitution reduces activityHydrogen bonding capability is critical for target interaction
Addition of alkoxy chainsLonger alkoxy chains improve lipophilicity and bioavailabilityImproved membrane permeability correlates with enhanced pharmacological effects
Modification of triazine coreModification reduces activity; intact triazine core is essentialTriazine core serves as essential scaffold for proper spatial arrangement of substituents

Mitochondrial Pathway Modulation in Apoptosis Induction

The mitochondrial pathway represents a primary mechanism through which 2,4,6-Tris(4-hydroxyphenyl)triazine induces apoptosis in cancer cells [7] [8] [3]. The compound effectively disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space [7] [3]. This mitochondrial dysfunction triggers the intrinsic apoptotic pathway, which is characterized by cytochrome c release and subsequent caspase activation [9] [10].

Cytochrome c release from mitochondria represents a critical early event in the apoptotic cascade initiated by 2,4,6-Tris(4-hydroxyphenyl)triazine treatment [9]. Following its release into the cytosol, cytochrome c forms the apoptosome complex with apoptotic protease activating factor-1, which subsequently activates caspase-9 [9] [10]. This initiator caspase then activates downstream executioner caspases, including caspase-3 and caspase-7, leading to the systematic degradation of cellular components [10].

The compound significantly modulates the expression and activity of B-cell lymphoma 2 family proteins, which are key regulators of mitochondrial-mediated apoptosis [7] [8]. Treatment with 2,4,6-Tris(4-hydroxyphenyl)triazine results in upregulation of pro-apoptotic proteins such as Bcl-2-associated X protein and B-cell lymphoma 2 homologous antagonist/killer [7]. Simultaneously, the compound downregulates anti-apoptotic proteins including B-cell lymphoma 2, B-cell lymphoma-extra large, and myeloid cell leukemia-1 [7].

Bcl-2-associated X protein translocation to mitochondria facilitates the formation of mitochondrial permeability transition pores, which allow the efflux of apoptotic factors [7] [10]. This process is enhanced by the compound's ability to reduce anti-apoptotic protein expression, thereby shifting the cellular balance toward apoptosis induction [7]. The resulting mitochondrial dysfunction leads to adenosine triphosphate depletion and oxidative stress, further promoting cell death [11].

Table 3: Mitochondrial Pathway Modulation in Apoptosis Induction

Protein/FactorEffect of 2,4,6-Tris(4-hydroxyphenyl)triazineRole in Apoptosis
Cytochrome cIncreased release from mitochondria to cytosolForms apoptosome with apoptotic protease activating factor-1, activating caspase cascade
Bcl-2-associated X proteinUpregulation and translocation to mitochondriaForms pores in mitochondrial membrane, facilitating cytochrome c release
B-cell lymphoma 2DownregulationInhibits cytochrome c release and caspase activation when expressed
Caspase-9ActivationInitiator caspase that activates executioner caspases
Caspase-3ActivationExecutioner caspase responsible for cellular degradation
Poly adenosine diphosphate ribose polymeraseCleavageCleavage indicates late-stage apoptosis

Comparative Efficacy Against Standard Chemotherapeutic Agents

Comparative efficacy studies demonstrate that 2,4,6-Tris(4-hydroxyphenyl)triazine exhibits superior or comparable anticancer activity relative to established chemotherapeutic agents across multiple cancer cell lines [2] [12]. The compound shows particularly impressive activity against lung cancer cells, with half maximal inhibitory concentration values significantly lower than those of standard agents [2].

In breast cancer cell lines, 2,4,6-Tris(4-hydroxyphenyl)triazine demonstrates competitive efficacy compared to doxorubicin while showing substantially superior activity compared to 5-fluorouracil [2]. The compound's half maximal inhibitory concentration of 1.25 micromolar against MCF-7 breast cancer cells compares favorably to the 1.80 micromolar value observed for doxorubicin . Against the same cell line, 5-fluorouracil requires approximately 15.5 micromolar for equivalent cytotoxic effects [12].

Cervical cancer cell line studies reveal similar patterns of enhanced efficacy [2]. The compound achieves a half maximal inhibitory concentration of 1.03 micromolar against HeLa cells, demonstrating superior potency compared to cisplatin's 7.8 micromolar requirement [2]. This represents an approximately seven-fold improvement in cytotoxic potency over the platinum-based standard therapy [13].

Colon cancer cell line evaluation shows exceptional activity, with 2,4,6-Tris(4-hydroxyphenyl)triazine achieving half maximal inhibitory concentration values as low as 0.13 micromolar against HCT-116 cells . This represents significantly enhanced potency compared to 5-fluorouracil, which requires 8.5 micromolar for equivalent cytotoxic effects in the same cell line [12]. The compound's effectiveness at relatively low concentrations suggests potential for reduced systemic exposure while maintaining therapeutic efficacy [12].

Prostate cancer cell studies demonstrate consistent patterns of enhanced or comparable efficacy . Against PC-3 prostate cancer cells, the compound achieves a half maximal inhibitory concentration of 0.63 micromolar, representing superior activity compared to cisplatin's 7.1 micromolar requirement . These findings suggest broad-spectrum anticancer activity with consistently enhanced potency relative to current standard therapies [2].

Table 4: Comparative Efficacy Against Standard Chemotherapeutic Agents

Cell Line2,4,6-Tris(4-hydroxyphenyl)triazine Half Maximal Inhibitory Concentration (micromolar)Doxorubicin Half Maximal Inhibitory Concentration (micromolar)5-Fluorouracil Half Maximal Inhibitory Concentration (micromolar)Cisplatin Half Maximal Inhibitory Concentration (micromolar)
MCF-7 (Breast cancer)1.251.8015.58.2
A549 (Lung cancer)0.200.4512.86.5
HeLa (Cervical cancer)1.031.5017.27.8
HCT-116 (Colon cancer)0.130.258.55.4
PC-3 (Prostate cancer)0.630.8510.27.1

Crosslinking Agent Functionality in Organic Polymer Networks

2,4,6-Tris(4-hydroxyphenyl)triazine demonstrates exceptional performance as a crosslinking agent in diverse organic polymer networks through multiple reaction mechanisms. The hydroxyl groups positioned para to the triazine ring attachment points serve as reactive sites for nucleophilic substitution reactions, facilitating the formation of covalent bonds between polymer chains [7] [8]. Research indicates that specific compounds from the trisaryl-triazine class possess particularly advantageous crosslinking properties due to their ability to form stable covalent networks under mild reaction conditions [7].

The crosslinking mechanism involves the activation of hydroxyl groups through hydrogen bonding interactions with the triazine nitrogen atoms, creating reactive intermediates that undergo condensation reactions with polymer functional groups [9] [8]. Studies on triazine-based crosslinking agents demonstrate that these compounds can achieve crosslinking densities ranging from 70-90% in organic polymer networks, with surface areas reaching 394-1873 m²/g depending on the specific polymer system and reaction conditions [10].

Polymer SystemCrosslinking Temperature (°C)Crosslinking Density (%)Surface Area (m²/g)Reference
Silicone NetworksRoom temperatureVariable (gel to rigid)Not applicable [11]
Poly(vinyl chloride) Fibers905-95Not applicable [12]
Hypercrosslinked Polymers27040-80691-2090 [13]
Triazine-based Organic Networks110-50070-90394-1873 [10]
Conjugated Polymer Films180-20085-95Not applicable [14]

The kinetics of triazine-mediated crosslinking follows pseudo-first-order reaction behavior, with rate constants typically ranging from 0.0017 to 0.105 min⁻¹ depending on temperature and concentration conditions [12]. For poly(vinyl chloride) fiber crosslinking with triazine derivatives, the activation energy is approximately 55.5 kilojoules per mole, indicating moderate energy requirements for crosslink formation [12]. The crosslinking reaction mechanism proceeds through nucleophilic substitution, where the hydroxyl groups of 2,4,6-Tris(4-hydroxyphenyl)triazine react with electrophilic sites on polymer chains to form ether or ester linkages [9] [12].

Advanced applications include the synthesis of hypercrosslinked polymers with exceptionally high surface areas exceeding 2000 m²/g when triazine crosslinkers are combined with appropriate monomers under optimized reaction conditions [13]. The synthesis of novel crosslinked triazine-containing poly(aryl ether) nanoparticles has been achieved through precipitation polymerization, yielding materials with intense blue fluorescence and excellent biocompatibility for live cell imaging applications [15].

UV-Stabilization Mechanisms for Synthetic Substrates

The ultraviolet stabilization capabilities of 2,4,6-Tris(4-hydroxyphenyl)triazine stem from its unique photochemical properties and intramolecular hydrogen bonding networks [16] [5]. The compound exhibits strong absorption of ultraviolet radiation in the 280-380 nanometer range, with maximum absorption occurring around 300 nanometers and a molar extinction coefficient of approximately 4.15 × 10⁴ L·mol⁻¹·cm⁻¹ [5] [6]. This broad-spectrum absorption capability makes it particularly effective for protecting synthetic substrates from photodegradation.

The photostabilization mechanism operates through a dual-pathway energy dissipation process involving excited-state proton transfer and radical scavenging [5]. When ultraviolet radiation is absorbed by the triazine molecule, intramolecular hydrogen bonding between the ortho-positioned hydroxyl groups on the phenyl rings and the nitrogen atoms on the adjacent triazine ring facilitates the formation of a six-membered chelate ring [18]. The energy required to open this chelate ring corresponds closely to ultraviolet energy in the UV-A and UV-B ranges, enabling efficient energy absorption and subsequent harmless dissipation as heat, fluorescence, or phosphorescence [18].

Triazine UV AbsorberUV Absorption Range (nm)Maximum Absorption (nm)Thermal Stability T₅% (°C)Photostability Rating
2,4,6-Tris(4-hydroxyphenyl)triazine280-380~300385High
Bis-ethylhexyloxyphenol methoxyphenyl triazine280-400310-320>300Excellent
Tris biphenyl triazine280-320305>400Outstanding
2,4,6-Tris(2-hydroxy-4-butoxyphenyl)triazine300-380326385High
2-[4,6-bis(2,4-dimethylphenyl)-triazin-2-yl]-5-octoxyphenol280-350309>350Excellent

The photochemical stability of 2,4,6-Tris(4-hydroxyphenyl)triazine is enhanced by its resistance to photodegradation, with the molecular structure recovering after each absorption-dissipation cycle [18]. This regenerative capability allows the compound to absorb large quantities of ultraviolet light repeatedly while maintaining its protective function over extended periods [5] [19]. The thermal stability of the compound, with a T₅% (temperature of 5% weight loss) of 385°C, ensures effectiveness under high-temperature processing conditions commonly encountered in polymer manufacturing [6].

Industrial applications demonstrate that triazine-based ultraviolet absorbers outperform traditional benzophenone and benzotriazole stabilizers in terms of efficiency, requiring lower dosages to achieve equivalent protection levels [18] [20]. The low volatility and minimal color contribution of 2,4,6-Tris(4-hydroxyphenyl)triazine make it particularly suitable for applications requiring long-term stability and aesthetic preservation, including automotive coatings, plastic manufacturing, and wood finishes [19] [20].

Role in Nitrogen-Doped Mesoporous Carbon Synthesis

2,4,6-Tris(4-hydroxyphenyl)triazine serves as an exceptional precursor for the synthesis of nitrogen-doped mesoporous carbon materials through controlled carbonization processes [21] [22]. The triazine ring structure provides a high nitrogen content source, while the hydroxyphenyl substituents contribute carbon framework stability during thermal treatment [21]. Research demonstrates that nitrogen-doped mesoporous carbons derived from triazine precursors exhibit tunable pore sizes ranging from 8.2 to 14.0 nanometers with nitrogen contents reaching up to 18 weight percent [22] [21].

The synthesis mechanism involves the thermal decomposition of 2,4,6-Tris(4-hydroxyphenyl)triazine under controlled atmospheric conditions, typically at temperatures between 600-850°C [10] [21]. During carbonization, the triazine nitrogen atoms become incorporated into the carbon framework as pyridinic, pyrrolic, and graphitic nitrogen species, which enhance the electrochemical and adsorption properties of the resulting materials [23] [24]. The hydroxyl groups facilitate crosslinking reactions that maintain structural integrity during the carbonization process [21].

Triazine PrecursorCarbonization Temperature (°C)Nitrogen Content (wt%)Surface Area (m²/g)Pore Size (nm)Reference
3-amino 1,2,4 triazine800-11005.56-11.33394-1873Mesoporous [23] [10]
2,4,6-tris(4-hydroxyphenyl)triazine70013Not specifiedMesoporous (8.2-14.0) [21]
Triazine-formaldehyde resin70018Not specifiedMesoporous [22]
Fluorinated aromatic nitrile270Not specified1940Micro/mesoporous [25]
Triazine-based organic polymers600-8505.56-11.33394-1873Microporous [10]

The preparation of nitrogen-doped mesoporous carbons from 2,4,6-Tris(4-hydroxyphenyl)triazine through condensation with formaldehyde creates triazine-formaldehyde phenolic resins that serve as combined carbon and nitrogen atom sources [21]. These resins can be processed with diblock copolymer templates to achieve controlled mesophase transitions from cylindrical to gyroidal structures, resulting in highly ordered mesoporous architectures [21]. The resulting materials exhibit exceptional carbon dioxide uptake capacities of up to 150 milligrams per gram at 273 Kelvin and demonstrate outstanding performance for organic dye adsorption with maximum capacities reaching 308.64 milligrams per gram for methylene blue [21].

The nitrogen functionalities introduced through triazine precursors significantly enhance the surface chemistry of mesoporous carbons, providing basic sites that improve interactions with acidic gases and polar molecules [23] [22]. Density functional theory calculations demonstrate that pyridinic and graphitic nitrogen species at edge sites promote electrochemical activity by modifying the electronic properties of the carbon framework [23] [24]. These modifications result in reduced energy barriers for oxygen reduction reactions and enhanced electrical conductivity, making triazine-derived nitrogen-doped carbons valuable for energy storage and conversion applications [23] [24].

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

359.12699141 g/mol

Monoisotopic Mass

359.12699141 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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